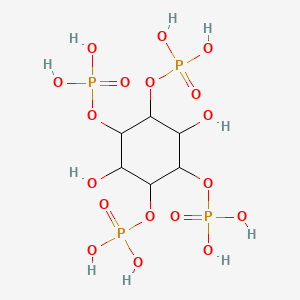

D-myo-Inositol-1,3,4,6-tetraphosphate

Description

Properties

IUPAC Name |

(2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWIXNGTTZTBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O18P4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

D-chiro-Inositol Derivatives

D-chiro-Inositol phosphates, such as D-chiro-inositol-1,3,4,6-tetrakisphosphate (107) and D-chiro-inositol-2,3,4,5-tetrakisphosphate (108), differ from Ins(1,3,4,6)-P₄ in their stereochemistry and phosphorylation patterns. These compounds are synthesized from D-pinitol via regioselective phosphorylation and benzyl protection/deprotection strategies . For example:

- D-chiro-Inositol-1,3,4,6-tetrakisphosphate (107): Synthesized via phosphorylation of the 2,5-O-benzyl-protected intermediate, highlighting the role of protecting groups in directing phosphorylation .

- D-chiro-Inositol-2,3,4,5-tetrakisphosphate (108): Derived from 1,6-O-benzyl-protected intermediates, demonstrating the impact of regiochemistry on synthetic pathways .

Inositol Trisphosphates

D-myo-Inositol-1,4,5-trisphosphate (Ins(1,4,5)-P₃)

Ins(1,4,5)-P₃ is the canonical second messenger that binds IP₃Rs on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytoplasm . Key differences from Ins(1,3,4,6)-P₄ include:

- Phosphorylation Pattern : Ins(1,4,5)-P₃ has phosphates at positions 1, 4, and 5, enabling high-affinity IP₃R binding. Ins(1,3,4,6)-P₄ lacks the 5-phosphate, which is critical for receptor activation .

- Functional Role : Ins(1,4,5)-P₃ directly mediates Ca²⁺-dependent processes (e.g., muscle contraction, gene expression), whereas Ins(1,3,4,6)-P₄ functions as a metabolic intermediate .

D-myo-Inositol-1,3,4-trisphosphate (Ins(1,3,4)-P₃)

This trisphosphate is a precursor to Ins(1,3,4,6)-P₄ and is involved in alternative signaling pathways.

Higher Phosphorylated Inositols

D-myo-Inositol-1,3,4,5,6-pentakisphosphate (InsP₅)

InsP₅ is synthesized from Ins(1,3,4,6)-P₄ via 5-kinase activity and serves as a precursor to InsP₆. It regulates mRNA export, chromatin remodeling, and DNA repair .

myo-Inositol Hexakisphosphate (InsP₆, Phytic Acid)

InsP₆, the most phosphorylated inositol, chelates divalent cations and modulates antioxidant responses. Unlike Ins(1,3,4,6)-P₄, InsP₆ is abundant in plants and stored as a phosphate reserve .

Structural and Functional Comparison Table

Preparation Methods

Stepwise Synthesis Protocol

-

Starting Material : 1,2:4,5-Di-O-cyclohexylidene-myo-inositol serves as the protected precursor. The cyclohexylidene groups shield hydroxyls at positions 1,2,4,5, leaving positions 3 and 6 exposed.

-

Selective Deprotection : Acid hydrolysis removes the 4,5-cyclohexylidene group, unmasking hydroxyls at positions 4 and 5.

-

Chemical Phosphorylation : The exposed hydroxyls (positions 3,4,6) undergo phosphorylation using phosphorylating agents such as POCl₃ in trimethyl phosphate. This step yields a triphosphorylated intermediate.

-

Final Deprotection and Enzymatic Phosphorylation : The remaining 1,2-cyclohexylidene group is removed via hydrolysis, exposing position 1. A kinase enzyme (e.g., inositol 1,3,4,6-tetraphosphate 5-kinase) then phosphorylates position 5, though adjustments in enzyme selection can direct phosphorylation to the desired positions.

Key Data:

| Parameter | Detail |

|---|---|

| Yield (Overall) | ~40-50% after purification |

| Purity | >95% (HPLC) |

| Scalability | Suitable for milligram-to-gram scale |

This method’s strength lies in its regioselectivity, though it requires specialized enzymes and multi-step purification.

Enzymatic Conversion from Precursor Inositol Phosphates

Ins(1,3,4,6)P4 can also be synthesized via enzymatic modification of lower inositol phosphates. For example, inositol 1,4,5-triphosphate (Ins(1,4,5)P3) serves as a precursor, with kinases sequentially adding phosphate groups.

Pathway Overview

-

Substrate Generation : Ins(1,4,5)P3 is phosphorylated at position 3 by inositol 1,4,5-triphosphate 3-kinase to form Ins(1,3,4,5)P4.

-

Isomerization : Ins(1,3,4,5)P4 undergoes dephosphorylation at position 5 by a 5-phosphatase, yielding Ins(1,3,4)P3, which is then phosphorylated at position 6 by a 6-kinase to produce Ins(1,3,4,6)P4.

Key Data:

| Parameter | Detail |

|---|---|

| Enzyme Efficiency | 6-Kinase activity: ~70% conversion rate |

| Challenges | Competing reactions may yield byproducts (e.g., Ins(1,3,4,5,6)P5) |

This method leverages natural metabolic pathways but requires tight control over enzyme activity to avoid undesired phosphorylation.

Direct Chemical Synthesis via Stepwise Phosphorylation

Purely chemical synthesis, though less common due to selectivity challenges, involves sequential phosphorylation using protective groups.

Procedure

Q & A

Q. What is the primary metabolic role of Ins(1,3,4,6)-P4 in cellular signaling pathways?

Ins(1,3,4,6)-P4 functions as a critical intermediate in the biosynthesis of higher inositol phosphates. It serves as a substrate for kinases such as Ins(1,3,4,6)-P4 5-kinase and Ins(1,3,4,6)-P4 2-kinase, which phosphorylate it to generate Ins(1,3,4,5,6)-P5 and Ins(1,2,3,4,6)-P5, respectively. These pentaphosphates are precursors to InsP6 (phytic acid), a molecule involved in diverse cellular processes, including mRNA export and chromatin remodeling .

Q. How can researchers quantitatively detect Ins(1,3,4,6)-P4 in biological samples?

Quantitative detection requires chromatographic separation coupled with mass spectrometry. Anion-exchange chromatography (AEC) effectively separates inositol phosphates by charge, while liquid chromatography–tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. For example, AEC with post-column derivatization using molybdate dye detects InsP4 in plant tissues, whereas LC-MS/MS with stable isotope-labeled internal standards (e.g., adenosine monophosphate) is optimal for mammalian cell lysates .

Q. What experimental controls are essential when studying Ins(1,3,4,6)-P4 in calcium signaling assays?

Include negative controls using non-hydrolyzable Ins(1,4,5)P3 analogs (e.g., Ins(1,4,5)P3 acetoxymethyl ester) to confirm that calcium release is not mediated by Ins(1,4,5)P3 receptors. Additionally, validate the specificity of Ins(1,3,4,6)-P4 by comparing its activity with structurally similar isomers (e.g., Ins(1,4,5,6)-P4) using calcium imaging in receptor-transfected HEK293 cells .

Advanced Research Questions

Q. How can enzymatic pathways involving Ins(1,3,4,6)-P4 be mapped in cellular models?

Radiolabeling with ³H- or ³²P-inositol followed by HPLC analysis tracks metabolic flux. For example, incubate cells with ³H-myo-inositol, extract inositol phosphates, and separate them via strong anion-exchange HPLC. Combine this with kinase inhibitors (e.g., Li⁺ for inositol monophosphatase) to dissect pathway branches. Evidence from plant studies shows that Ins(1,3,4,6)-P4 levels increase under phosphate starvation, suggesting context-dependent regulation .

Q. What strategies resolve contradictions in reported biological activities of Ins(1,3,4,6)-P4?

Discrepancies often arise from differences in assay systems or contamination by higher inositol phosphates. To address this:

- Purify Ins(1,3,4,6)-P4 using preparative AEC and validate purity via ³¹P-NMR.

- Test activity in cell lines lacking downstream kinases (e.g., IPMK knockout models) to isolate direct effects.

- Compare results across species; for instance, Ins(1,3,4,6)-P4 exhibits divergent roles in mammalian vs. plant calcium signaling .

Q. How does Ins(1,3,4,6)-P4 interact with other inositol phosphates in regulating cellular processes?

Competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal interactions with proteins like PH domains or phosphatases. For example, Ins(1,3,4,6)-P4 competes with Ins(1,4,5)P3 for binding to pleckstrin homology domains in PLC-δ1, modulating membrane localization. Additionally, its conversion to InsP5/6 regulates nuclear processes, as shown in yeast chromatin remodeling studies .

Methodological Considerations

Key Research Challenges

- Isomer Specificity : Ins(1,3,4,6)-P4’s activity may overlap with other tetraphosphate isomers (e.g., Ins(1,2,4,5)-P4), necessitating isomer-resolved assays.

- Context-Dependent Roles : Its function varies across cell types; for example, it is a signaling intermediate in mammals but a phosphate storage molecule in plants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.